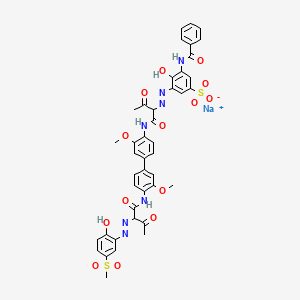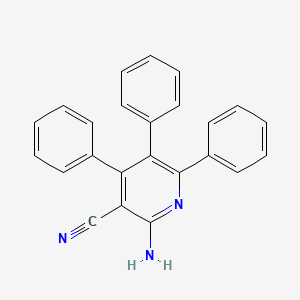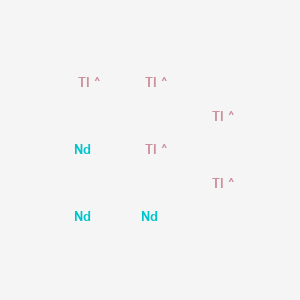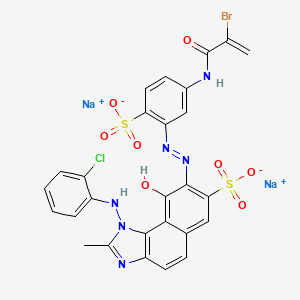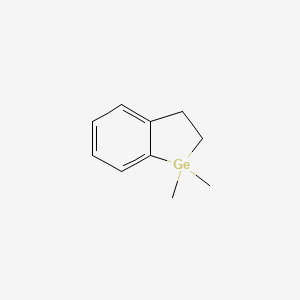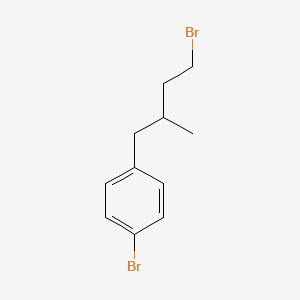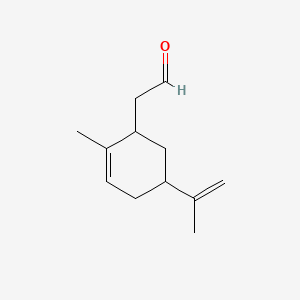
2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene and is characterized by the presence of an acetaldehyde group and a methyl group attached to the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- can be achieved through several methods. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, which is then dehydrated by heating in the presence of an acid or a base . Another method involves the use of (+)-limonene 1,2-epoxide, which undergoes a regioselective rearrangement to form carveol, followed by oxidation to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal salts and phenolic compounds as catalysts to facilitate the reaction. The process may also include the use of special catalysts for dehydrogenation or Oppenauer oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using strong oxidizing agents such as ozone, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methylmagnesium bromide, acids, bases, and oxidizing agents like ozone. The reaction conditions typically involve heating and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include 1-methylcyclohexanol, carveol, and carvone. These products are often used as intermediates in the synthesis of other organic compounds .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- involves its interaction with molecular targets and pathways in biological systems. As an unsaturated molecule, it can undergo oxidation reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- include cyclohexanone, 2-methyl-5-(1-methylethenyl)-, and cyclohexanol, 2-methyl-5-(1-methylethenyl)- . These compounds share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of other compounds make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
72983-68-7 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4,7,11-12H,1,5-6,8H2,2-3H3 |
InChI-Schlüssel |
HZRBBXZWSHOZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1CC=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


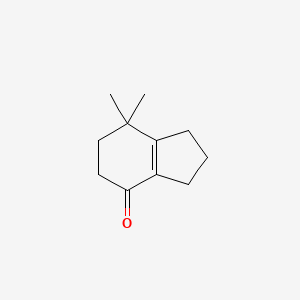
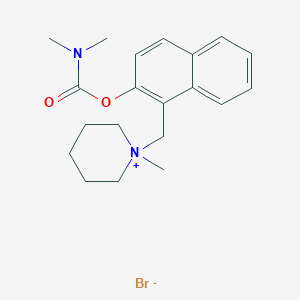

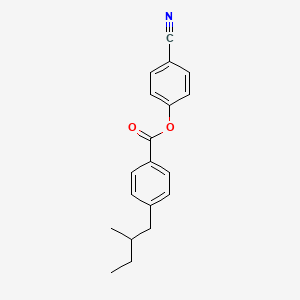
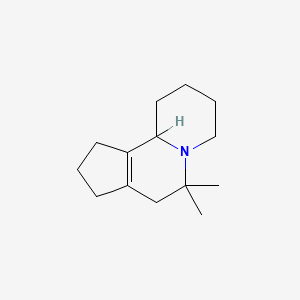
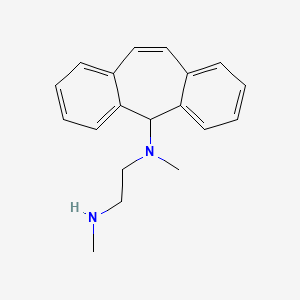
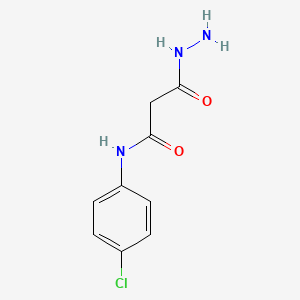
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
